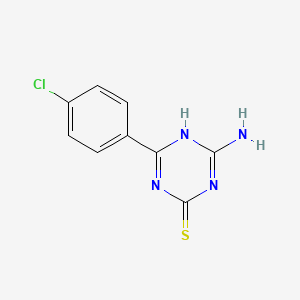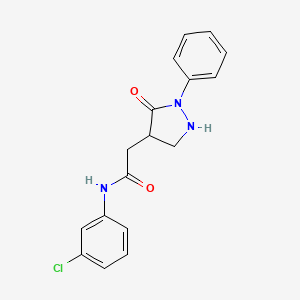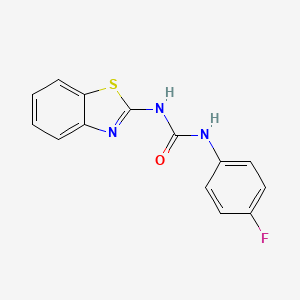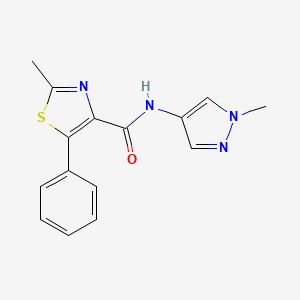![molecular formula C36H37NO9S3 B11033721 Tetramethyl 6'-(4-tert-butylbenzoyl)-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11033721.png)
Tetramethyl 6'-(4-tert-butylbenzoyl)-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by its spiro structure, which involves a fusion of multiple rings, including dithiole and thiopyranoquinoline moieties. The presence of tert-butylbenzoyl and multiple methyl groups further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting with the preparation of key intermediates. One common approach is the Friedel-Crafts acylation of 4-tert-butylbenzoyl chloride with mesitylene, promoted by aluminum chloride (AlCl3) as a catalyst . This step is followed by the formation of the spiro structure through a series of cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity. The use of environmentally friendly reagents and catalysts, such as scandium triflate, can also be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings, facilitated by reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent dye due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Tetramethylbenzo[1,2-d4,5-d’]bis[1,3]dithiole: Known for its applications in fluorescent dyes and conjugated polymers.
4-tert-Butylbenzoyl chloride: Used in the synthesis of various organic compounds and materials.
Uniqueness
Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its spiro structure and the combination of multiple functional groups, which confer unique chemical and physical properties
Properties
Molecular Formula |
C36H37NO9S3 |
|---|---|
Molecular Weight |
723.9 g/mol |
IUPAC Name |
tetramethyl 6'-(4-tert-butylbenzoyl)-5',5',9'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C36H37NO9S3/c1-18-11-16-22-21(17-18)23-28(35(5,6)37(22)29(38)19-12-14-20(15-13-19)34(2,3)4)47-25(31(40)44-8)24(30(39)43-7)36(23)48-26(32(41)45-9)27(49-36)33(42)46-10/h11-17H,1-10H3 |
InChI Key |
CGAPOQFAZHRSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine](/img/structure/B11033644.png)

![8-Methoxy-6-[5-(4-methoxyphenyl)-4-isoxazolyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11033665.png)
![2-Methoxy-4-(3-{[4-(propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B11033669.png)

![2-(1-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B11033680.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11033686.png)

![methyl 2-({[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11033695.png)
![dimethyl[3-(12-(2-thienyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazino [1,6-c]1,3,5-triazaperhydroin-3-yl))propyl]amine](/img/structure/B11033696.png)
![4-Amino-1-(3-fluorophenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11033711.png)

![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11033714.png)
![tetramethyl 6'-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11033720.png)
